1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their biological activities, including anti-inflammatory and anticancer properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and pharmacological efficacy.
The compound can be synthesized through various methods that involve starting materials such as 3-trifluoromethylaniline and benzaldehyde, combined with pyrazolone derivatives. Research has indicated that these compounds can serve as versatile building blocks in organic synthesis and drug development .
1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is classified under:
The synthesis of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process:
The reaction conditions may vary depending on the specific synthesis route employed. For instance, one method uses a one-pot multigram synthesis approach that leverages directed ortho metalation techniques to achieve high yields .
The molecular structure of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be represented as follows:
Crystallographic studies have provided insights into the compound's conformation and intermolecular interactions, revealing stabilizing hydrogen bonds within the molecular framework .
The compound can undergo various chemical reactions typical of heterocycles:
Reactions involving this compound often require specific catalysts or conditions to optimize yield and selectivity. For example, using Lewis acids can facilitate electrophilic aromatic substitutions.
The mechanism of action for compounds like 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves:
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit varying degrees of biological activity depending on their substituents and structural orientation .
1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in pharmaceutical research and development, showcasing its diverse applications across various scientific fields.
Pyrazolo[3,4-b]pyridines represent a class of nitrogen-dense bicyclic heterocycles first synthesized in 1908 by Ortoleva via iodine-mediated cyclization of diphenylhydrazone and pyridine [3]. These scaffolds exist in two tautomeric forms (1H- and 2H-), with the 1H-isomer exhibiting greater thermodynamic stability due to aromatic delocalization across both rings—a difference of 37.03 kJ/mol confirmed by AM1 calculations [3]. Structurally analogous to purine nucleobases, these compounds offer five modifiable positions (N1, C3, C4, C5, C6), enabling extensive chemical diversification. By 2022, over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives had been documented across 5,500+ references (including 2,400 patents), underscoring their significance in medicinal chemistry [3].
Substitution analysis reveals distinct preferences: N1 is methylated in 31.8% of compounds, while C3 bears a methyl group in 46.8% (Table 1). This bias stems from synthetic practicality—pre-substituted pyrazoles avoid regioisomer complications during ring formation. The scaffold’s bioisosteric relationship with purines underpins its broad bioactivity, with 14 derivatives in clinical development phases (7 experimental, 5 investigational, 2 approved) as of 2022 [3].
Table 1: Prevalence of Substituents in 1H-Pyrazolo[3,4-b]Pyridines
Position | Top Substituent | Prevalence (%) | Secondary Substituents (Prevalence) |
---|---|---|---|
N1 | Methyl | 31.8% | Alkyl (23.3%), Phenyl (15.2%), H (19.7%) |
C3 | Methyl | 46.8% | H (30.8%), Amino/Carbonyl derivatives (<10%) |
The strategic incorporation of trifluoromethyl (–CF₃) groups into pyrazolo[3,4-b]pyridines emerged as a response to demands for enhanced pharmacokinetic properties in drug candidates. This lipophilic, electron-withdrawing group profoundly influences molecular behavior:
The synthesis of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 952183-62-9, C₁₃H₁₆F₃N₅, MW: 299.29 g/mol) exemplifies this approach [1]. Its crystalline form (mp: 97–98°C) and predicted pKa (8.48) reflect influences of both the –CF₃ group and the piperazino moiety. Commercial availability since the late 2000s enabled rapid pharmacological exploration, though cost remains high ($400–962/g) due to complex synthesis (Table 2) [1].
Table 2: Commercial Availability of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Supplier | Catalog Number | Purity | Price (per gram) |
---|---|---|---|
Apolloscientific | PC28231 | 95% | $400 |
Matrix Scientific | 046749 | >95% | $486 (500mg), $603 (1g) |
SynQuest Laboratories | 3H32-3-AB | 95% | $640 |
American Custom Chemicals | HCH0038945 | 95% | $962.35 |
Piperazine incorporation at C6 of the pyrazolo[3,4-b]pyridine core transforms pharmacological profiles by:
In kinase inhibitor development, piperazino-functionalized pyrazolopyridines demonstrate exceptional selectivity. For MKK4 inhibitors—promising candidates for liver regeneration therapy—the piperazino group enables nanomolar binding (POC ≤10 at 100 nM) while minimizing off-target effects on JNK1 or MKK7. This selectivity arises from the moiety’s capacity to occupy specific hydrophobic pockets adjacent to the ATP-binding site [7]. A 2022 study showed that replacing pyrrolo[2,3-b]pyridine (e.g., in vemurafenib) with 1H-pyrazolo[3,4-b]pyridine-piperazine hybrids shifted selectivity from BRAF to MKK4, reducing off-target kinase inhibition by >90% (Table 3) [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7